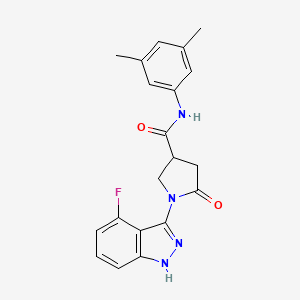![molecular formula C23H17ClN2O3S B11222804 3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11222804.png)
3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorobenzyl)sulfanyl]quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazolinone core, a benzodioxole moiety, and a chlorophenyl group, making it a unique structure with diverse chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Synthesis of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.
Introduction of the Chlorophenyl Group: This step involves the reaction of the quinazolinone intermediate with 4-chlorobenzyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the benzodioxole and quinazolinone intermediates using a suitable coupling agent, such as a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the quinazolinone core, converting it to dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest .
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. In cancer cells, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The benzodioxole moiety plays a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound shares the benzodioxole moiety but lacks the quinazolinone core and chlorophenyl group.
4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol: Similar to the previous compound, it contains the benzodioxole moiety but differs in the rest of the structure.
Uniqueness
The uniqueness of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its combination of the benzodioxole, quinazolinone, and chlorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C23H17ClN2O3S |
|---|---|
分子量 |
436.9 g/mol |
IUPAC 名称 |
3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C23H17ClN2O3S/c24-17-8-5-15(6-9-17)13-30-23-25-19-4-2-1-3-18(19)22(27)26(23)12-16-7-10-20-21(11-16)29-14-28-20/h1-11H,12-14H2 |
InChI 键 |
DIOPZRKGXQRYET-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,4-dimethylphenyl)-N-(3-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11222723.png)
![4-[4-(2-chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11222725.png)
![3-hydroxy-1,3-diphenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11222726.png)
![3-bromo-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide](/img/structure/B11222729.png)
![3-(2-Fluoro-4-methoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11222732.png)
![3-hydroxy-1-(2-methoxyphenyl)-3-(4-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11222747.png)
![7-(4-fluorophenyl)-N-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11222749.png)
![N-(2,2-dimethoxyethyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11222755.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11222759.png)
![1-(4-methoxyphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11222767.png)
![6-bromo-3-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B11222769.png)

![2-Cyclobutyl-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11222787.png)
![N-(4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B11222789.png)
